molecular formula C24H32N4O2 B2419939 N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-N2-isopropyloxalamide CAS No. 941914-45-0

N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-N2-isopropyloxalamide

Número de catálogo B2419939
Número CAS: 941914-45-0
Peso molecular: 408.546
Clave InChI: IXHCHKHBKOITJY-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-N2-isopropyloxalamide is a useful research compound. Its molecular formula is C24H32N4O2 and its molecular weight is 408.546. The purity is usually 95%.
BenchChem offers high-quality N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-N2-isopropyloxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-N2-isopropyloxalamide including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Pharmacological and Biological Activities

  • Coronary Circulation and Anti-arrhythmic Action : 1,4-Dihydro-2H-isoquinoline derivatives, including compounds similar to N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-N2-isopropyloxalamide, have shown potential in treating heart rhythm disorders due to their action on coronary circulation and anti-arrhythmic properties (Wienecke, Fink, & Sagerer, 2005).

  • Topoisomerase I-Targeting Activity and Cytotoxicity : Studies have indicated that 11H-Isoquino[4,3-c]cinnolin-12-ones, which are structurally related to the compound , exhibit potent topoisomerase I-targeting activity and cytotoxicity, suggesting potential use in cancer therapy (Ruchelman et al., 2004).

  • DNA-Intercalating Antitumor Agents : Some 2-Phenylquinoline-8-carboxamides, related in structure to the compound, have shown solid tumor activity in both leukemia and solid tumor models, indicating their potential as DNA-intercalating antitumor agents (Atwell, Baguley, & Denny, 1989).

  • Adrenoceptor Activity : 1-(Aminomethyl)-1,2,3,4-tetrahydroisoquinolines, similar in structure to the compound, have shown partial agonist activity at beta adrenoceptors, indicating their potential in treatments involving the sympathetic nervous system (Beaumont, Waigh, Sunbhanich, & Nott, 1983).

  • Organic Reactions and Synthesis : Research on ethyl N-methyl-N-(3,4-methylenedioxy)benzylglycinate, which shares a similar molecular structure, has contributed to the development of new syntheses for the isoquinoline ring, important in organic chemistry (Barr, Dyke, & Quessy, 1983).

  • Local Anesthetic Activity and Toxicity Studies : Isoquinoline alkaloids, structurally related to the compound, have been investigated for their local anesthetic activity and acute toxicity, providing insights into their potential therapeutic applications (Azamatov et al., 2023).

  • Analgesic and Spasmolytic Properties : Certain substituted 1-methyl-3,4-dihydro-isoquinolines, which are structurally similar, have demonstrated interesting analgesic and spasmolytic properties, highlighting their potential in pain management (Brossi, Besendrof, Pellmont, Walter, & Schinder, 1960).

  • Synthesis of Phthalideisoquinoline Alkaloids : Research into the synthesis of phthalideisoquinoline alkaloids, which are structurally related, has contributed to advancements in the field of organic chemistry and pharmacology (Clarke, Kasum, Prager, & Ward, 1983).

  • Synthesis of Isoquinolinium Bromides : Studies on the synthesis of isoquinolinium bromides, related in structure to the compound, have provided valuable insights into novel synthetic methodologies (Brooks, Harcourt, & Waigh, 1973).

Propiedades

IUPAC Name

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-[4-(dimethylamino)phenyl]ethyl]-N'-propan-2-yloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N4O2/c1-17(2)26-24(30)23(29)25-15-22(19-9-11-21(12-10-19)27(3)4)28-14-13-18-7-5-6-8-20(18)16-28/h5-12,17,22H,13-16H2,1-4H3,(H,25,29)(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXHCHKHBKOITJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C(=O)NCC(C1=CC=C(C=C1)N(C)C)N2CCC3=CC=CC=C3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-N2-isopropyloxalamide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.